A-769662

Übersicht

Beschreibung

A-769662 ist ein potenter Aktivator der AMP-aktivierten Proteinkinase (AMPK), einem wichtigen Enzym, das an der zellulären Energiehomöostase beteiligt ist. Diese Verbindung zielt selektiv auf AMPK-Heterotrimere ab, die die β1-Untereinheit enthalten, was sie zu einem wertvollen Werkzeug in der metabolischen Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

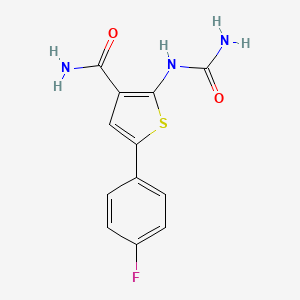

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Thienopyridon-Kerns und die anschließende Funktionalisierung, um die Hydroxyl- und Cyanogruppen einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet häufig kontinuierliche Durchflusschemie und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

A-769662 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um die Aktivierung der AMP-aktivierten Proteinkinase und ihre Auswirkungen auf Stoffwechselwege zu untersuchen.

Biologie: Untersucht für seine Rolle in der zellulären Energiehomöostase und sein Potenzial, Stoffwechselkrankheiten zu modulieren.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Fettleibigkeit, Diabetes und metabolischem Syndrom durch Aktivierung der AMP-aktivierten Proteinkinase untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Stoffwechselwege und Energieregulierung abzielen

Wirkmechanismus

This compound entfaltet seine Wirkungen durch allosterische Bindung an die β- und γ-Untereinheiten der AMP-aktivierten Proteinkinase und Hemmung ihrer Dephosphorylierung an Thr172. Diese Aktivierung ahmt die Wirkungen von AMP nach, was zur Phosphorylierung von nachgeschalteten Zielmolekülen wie Acetyl-CoA-Carboxylase führt, die eine Rolle im Fettsäurestoffwechsel spielt .

Wirkmechanismus

Target of Action

A-769662 is a potent activator of AMP-activated protein kinase (AMPK) by allosterically binding to the β and γ subunits . This small molecule selectively targets AMPK heterotrimers containing the β1 subunit . AMPK is a central regulator of energy homeostasis, coordinating metabolic pathways, and balancing nutrient supply with energy demand .

Mode of Action

this compound activates AMPK both allosterically and by inhibiting dephosphorylation of AMPK on Thr172 . It mimics the effects of AMP, directly activating native rat AMPK . This activation leads to a series of downstream effects that impact various metabolic processes.

Biochemical Pathways

The activation of AMPK by this compound affects several biochemical pathways. It has been shown to stimulate purified rat liver AMPK and inhibit fatty acid synthesis in rat hepatocytes . In adipocytes, treatment with this compound leads to over-activation of AMPK and inactivation of acetyl-CoA carboxylase (ACC), making it an interesting compound when studying obesity .

Pharmacokinetics

this compound is supplied as a lyophilized powder. For a 15 mM stock, it can be reconstituted in DMSO . It is soluble in DMSO at 30 mg/ml or ethanol at 5 mg/ml with slight warming . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .

Result of Action

The activation of AMPK by this compound has several molecular and cellular effects. It inhibits fatty acid synthesis in rat hepatocytes . In adipocytes, it inhibits cell differentiation, leads to over-activation of AMPK, and inactivation of ACC . These effects make this compound a valuable tool for studying obesity and other metabolic disorders.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the working concentrations and length of treatment with this compound can vary depending on the desired effect . Furthermore, the compound is stable for 24 months when stored lyophilized at -20ºC . Once in solution, it should be used within 3 months to prevent loss of potency .

Biochemische Analyse

Biochemical Properties

A-769662 directly activates native rat AMPK by mimicking the effects of AMP, both allosterically and by inhibiting dephosphorylation of AMPK . It interacts with the β and γ subunits of AMPK , selectively targeting AMPK heterotrimers containing the β1 subunit .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits cell differentiation in adipocytes, leading to over-activation of AMPK and inactivation of acetyl-CoA carboxylase (ACC) . In a cell model of mitochondrial disease, this compound alleviated the mitochondrial phenotypes caused by mitochondrial DNA (mtDNA) depletion .

Molecular Mechanism

The molecular mechanism of this compound involves allosteric binding to the β and γ subunits of AMPK and inhibiting dephosphorylation of AMPK on Thr172 . This small molecule selectively targets AMPK heterotrimers containing the β1 subunit .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to stimulate phosphorylation of acetyl-CoA carboxylase (ACC) in mouse embryonic fibroblasts or primary mouse hepatocytes . The effects of this compound are independent of the upstream kinase utilized .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress inflammatory arthritis . The specific dosage used in these studies was 60mg/kg/bid .

Metabolic Pathways

This compound is involved in the regulation of cellular energy homeostasis through the AMPK pathway . AMPK plays a critical role in regulating lipid and glucose metabolism .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its role as an AMPK activator, it is likely that it localizes to the same subcellular compartments as AMPK, which is known to be present in the cytoplasm and associated with cellular organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A-769662 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thienopyridone core and subsequent functionalization to introduce the hydroxyl and cyano groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow chemistry and automated systems to maintain consistent quality and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

A-769662 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise die Aktivität der Verbindung verändert.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu Derivaten mit unterschiedlichen Eigenschaften führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die Reaktionen effizient zu fördern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Reihe von funktionalisierten Analogen hervorbringen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

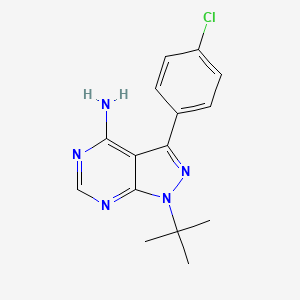

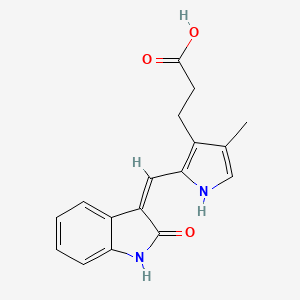

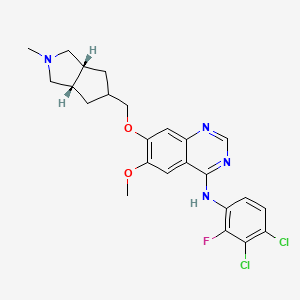

Verbindung 991: Ein weiterer direkter Aktivator der AMP-aktivierten Proteinkinase, jedoch mit unterschiedlichen Strukturmerkmalen und Bindungsstellen.

D454-0135 und F264-3019: Verbindungen mit vergleichbarer Aktivierungsaktivität gegen die AMP-aktivierte Proteinkinase, die durch virtuelles Screening identifiziert wurden

Einzigartigkeit

A-769662 ist einzigartig in seiner selektiven Aktivierung von AMP-aktivierten Proteinkinase-Heterotrimeren, die die β1-Untereinheit enthalten. Diese Spezifität macht sie zu einem wertvollen Werkzeug für die Untersuchung der physiologischen Rollen der AMP-aktivierten Proteinkinase und ihrer potenziellen therapeutischen Anwendungen .

Eigenschaften

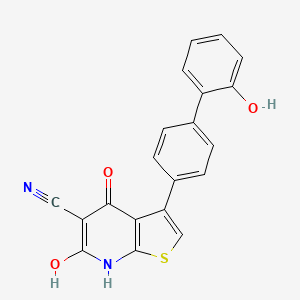

IUPAC Name |

4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,23H,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTESJDQKVOEUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=C(C(=O)N4)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233425 | |

| Record name | A-769662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844499-71-4 | |

| Record name | A-769662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844499714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-769662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-769662 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P68477CD2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.